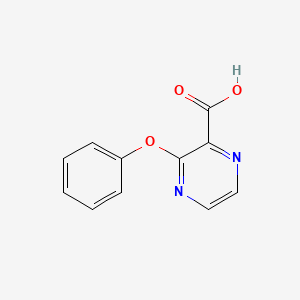![molecular formula C9H14O B1396718 Spiro[3.5]nonan-2-one CAS No. 29800-56-4](/img/structure/B1396718.png)
Spiro[3.5]nonan-2-one
Übersicht
Beschreibung
Spiro[3.5]nonan-2-one is a bicyclic organic compound with a spiro carbon atom that connects two nonane rings. It has a molecular weight of 138.21 .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 4 steps . The steps include the use of diethyl ether, magnesium, ethylene oxide, and carbon tetrachloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H14O . The InChI code for this compound is 1S/C9H14O/c10-8-6-9(7-8)4-2-1-3-5-9/h1-7H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 138.21 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Spiro[3.5]nonan-2-one derivatives have been synthesized through various chemical processes. For instance, Gerlach and Müller (1972) described syntheses of spiro[4.4]nonane-1,6-dione through rearrangement and Claisen condensation processes (Gerlach & Müller, 1972).
- Kuroda et al. (2000) accomplished the synthesis of spiro[4.4]nonane and spiro[4.5]decane ring systems via FeCl3-induced Nazarov cyclization (Kuroda et al., 2000).
- Lehmann, Kuhn, and Krüger (2003) reported a two-step synthesis of spiro[3.5]nonane-6,8-dione, highlighting the production scalability of the target molecule (Lehmann, Kuhn, & Krüger, 2003).
Applications in Catalysis and Polymerization
- Shuikin and Voznesenskaya (1966) investigated the conversion of spiro[4,4]nonane using platinum-alumina and palladium-alumina catalysts, revealing its potential in catalytic reforming (Shuikin & Voznesenskaya, 1966).
- Trathnigg and Hippmann (1981) studied the polymerization behavior of a spiro-orthoester, providing insights into its potential application in polymer sciences (Trathnigg & Hippmann, 1981).
Biologically Active Compounds and Medicinal Chemistry
- Hati et al. (2016) reported on spiro[pyrrolidine-3, 3´-oxindole] motifs showing significant inhibitory activity against breast cancer cells, indicating its relevance in medicinal chemistry (Hati et al., 2016).
- Augustyniak and Ming (2011) described the application of a spiro compound in "turn-on" fluorescence for early detection of aluminum corrosion, illustrating its use in smart coatings and materials science (Augustyniak & Ming, 2011).
Safety and Hazards
Zukünftige Richtungen
Spiro[3.5]nonan-2-one is a versatile molecule with a wide range of applications in various fields, including medical, environmental, and industrial research. Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates .
Eigenschaften
IUPAC Name |
spiro[3.5]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-6-9(7-8)4-2-1-3-5-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNKZKFTQBNHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


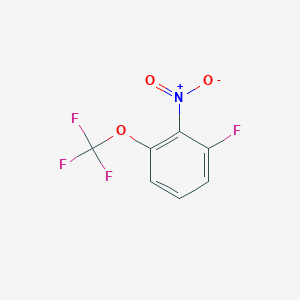
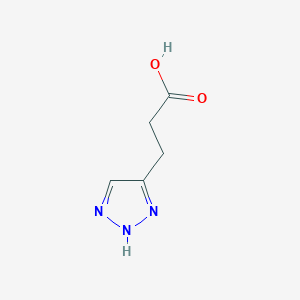
![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)
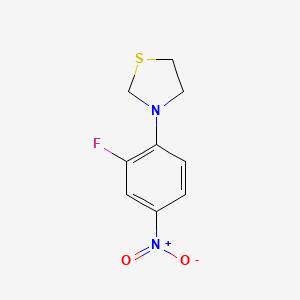
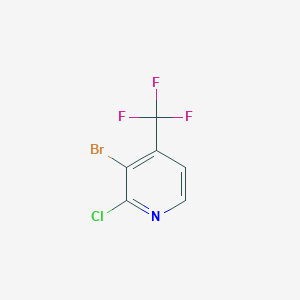


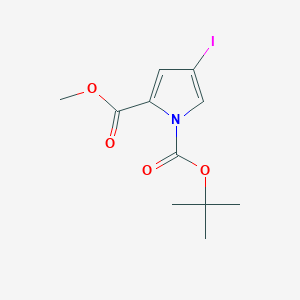

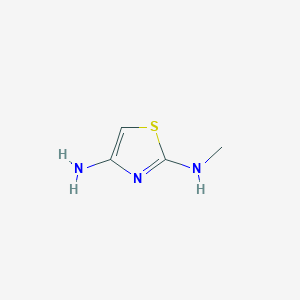
![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)

